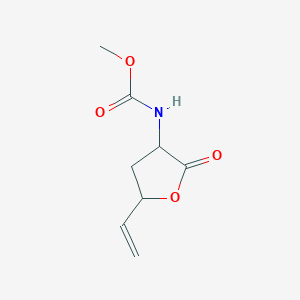
methyl N-(5-ethenyl-2-oxooxolan-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(5-ethenyl-2-oxooxolan-3-yl)carbamate is a chemical compound with a unique structure that includes an ethenyl group and an oxolan ring.
Preparation Methods
The synthesis of methyl N-(5-ethenyl-2-oxooxolan-3-yl)carbamate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of an ethenyl-substituted oxolan derivative with methyl isocyanate. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
Methyl N-(5-ethenyl-2-oxooxolan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Scientific Research Applications
Methyl N-(5-ethenyl-2-oxooxolan-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of methyl N-(5-ethenyl-2-oxooxolan-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Methyl N-(5-ethenyl-2-oxooxolan-3-yl)carbamate can be compared with other similar compounds, such as:
Methyl N-(2-oxooxolan-3-yl)carbamate: Lacks the ethenyl group, resulting in different chemical and biological properties.
Ethyl N-(5-ethenyl-2-oxooxolan-3-yl)carbamate: Similar structure but with an ethyl group instead of a methyl group, leading to variations in reactivity and applications.
Methyl N-(5-ethenyl-2-oxotetrahydrofuran-3-yl)carbamate: Contains a tetrahydrofuran ring, which may influence its stability and interactions.
Properties
CAS No. |
86558-23-8 |
|---|---|
Molecular Formula |
C8H11NO4 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
methyl N-(5-ethenyl-2-oxooxolan-3-yl)carbamate |
InChI |
InChI=1S/C8H11NO4/c1-3-5-4-6(7(10)13-5)9-8(11)12-2/h3,5-6H,1,4H2,2H3,(H,9,11) |
InChI Key |
OYQARDQAEUYHPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1CC(OC1=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


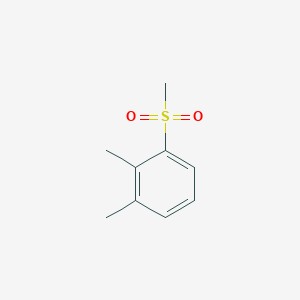
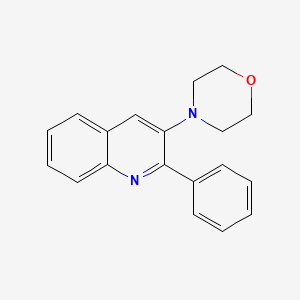
![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994757.png)
![3-[[4-(6-amino-7H-purin-8-yl)phenyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B13994764.png)
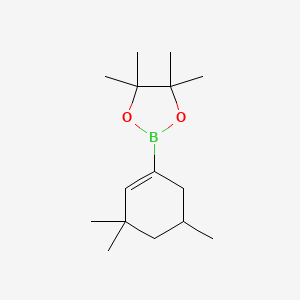
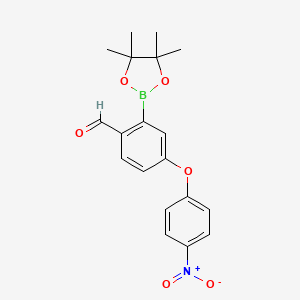
![2,3,5,6-Tetrafluoro-n,n-dimethyl-4-[(e)-phenyldiazenyl]aniline](/img/structure/B13994773.png)
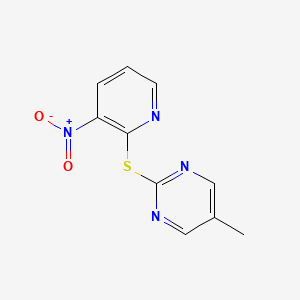
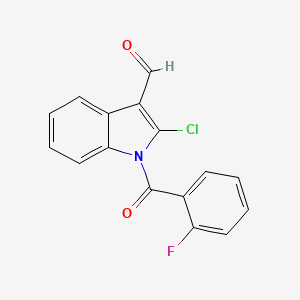

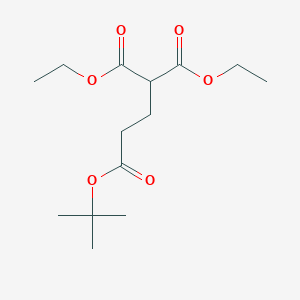
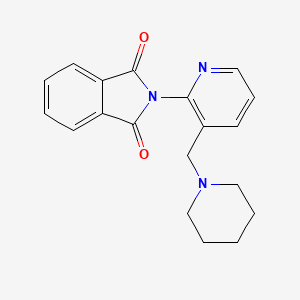

![[1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid](/img/structure/B13994818.png)
